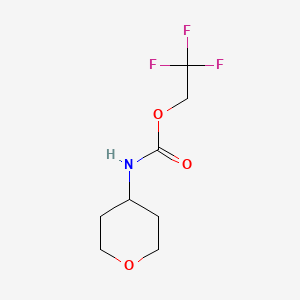
2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Aplicaciones Científicas De Investigación
Catalytic Reactions and Synthesis
2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate has been explored in various catalytic reactions and synthesis processes. One study demonstrated its use in osmium-catalyzed oxyamination reactions of alkenes, where it served as a preformed nitrogen source, offering good yields and high regioselectivity (Masruri, Willis, & McLeod, 2012). Additionally, its derivatives were involved in electrochemical fluorination, leading to perfluoro(oxolane-2-yl-carbonylfluoride) and perfluorospiroethers as products (Takashi, Tamura, & Sekiya, 2005).
Photoredox-Catalyzed Amination
A study highlighted the use of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in photoredox-catalyzed amination processes. This involved the amination of o-hydroxyarylenaminones to create a range of 3-aminochromones under mild conditions (Wang et al., 2022).
Chemical Transformations and Material Synthesis
The compound has been utilized in various chemical transformations. For instance, it underwent smooth dehydrofluorination–metallation followed by addition to aldehydes to synthesize difluorinated polyols (Balnaves, Percy, & Palmer, 1999). Moreover, N-(Alk-1-en-1-yl)carbamates, which have implications in synthetic chemistry, were prepared using cyclic ketones and unsubstituted carbamates, demonstrating the versatility of this compound in synthetic applications (Dupau, Hay, Alameda Angulo, Dixneuf, & Bruneau, 2002).
Multicomponent Condensation Reactions
In a study involving multicomponent condensation reactions, magnesium 2,2,2-trifluoroacetate was used as a catalyst to synthesize various carbamate derivatives, underlining the compound's role in facilitating complex synthetic reactions (Shafiee, Moloudi, & Ghashang, 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves predicting or proposing future research directions, such as potential applications of the compound in medicine, industry, or materials science.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)5-15-7(13)12-6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXFXONHEFCGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



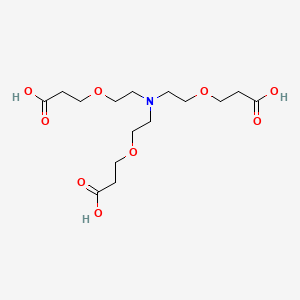
![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)
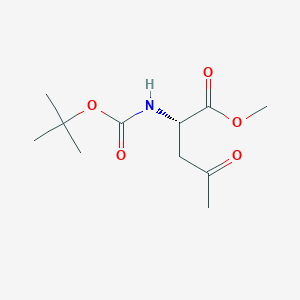
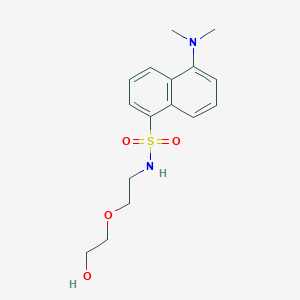
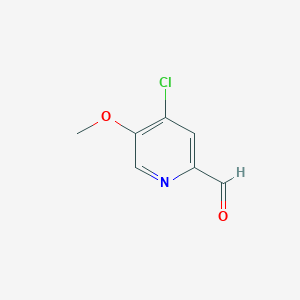
![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
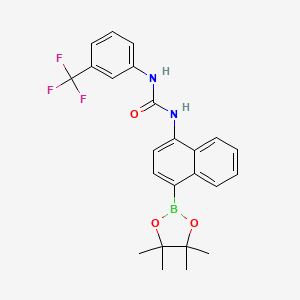
![1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B1399092.png)
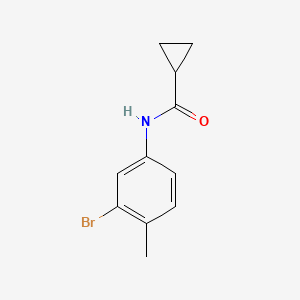
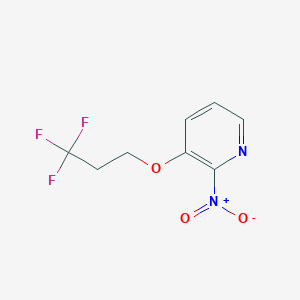
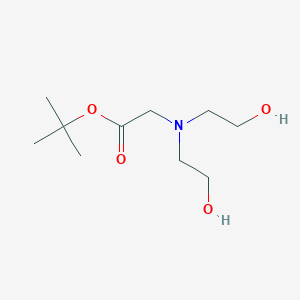

![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)
